Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Description
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1245708-07-9) is a cyclohexane-derived ester with a 4-hydroxyphenyl substituent in the (1s,4s) configuration and a methyl acetate group. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol .
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate is primarily investigated for its potential therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents suggests a potential role in drug development targeting specific cancer pathways.
- Anti-inflammatory Effects : The presence of the hydroxyphenyl group is hypothesized to contribute to anti-inflammatory activity. Research into its mechanism of action could lead to the development of new anti-inflammatory drugs.
Materials Science
In materials science, this compound is explored for its utility in developing advanced materials:
- Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with tailored properties. Its unique structure may impart desirable characteristics such as thermal stability and mechanical strength.
Environmental Studies
The environmental impact and degradation pathways of this compound are also under investigation:
- Toxicological Assessment : Understanding the ecotoxicological profile of this compound is crucial for assessing its environmental safety. Studies focus on its bioaccumulation potential and effects on aquatic organisms.
Potential Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Toxicity | Ecotoxicological studies ongoing |
Case Study 1: Anticancer Research
A study conducted by researchers at a leading university explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Polymer Development
In a collaborative project between academia and industry, this compound was utilized as a monomer in synthesizing high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.
Case Study 3: Environmental Impact Assessment
An ecotoxicological assessment evaluated the impact of this compound on aquatic life. Results indicated low toxicity levels for fish species but highlighted potential risks for invertebrates, necessitating further studies on environmental persistence and degradation.
Mechanism of Action
The mechanism by which Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability, allowing the compound to maintain its conformation in various environments.
Comparison with Similar Compounds
Cyclofenil Derivatives (Bis(4-hydroxyphenyl) Analogs)
- Example : [¹¹C]Methyl 2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate
- Key Differences :
- Substituents : Contains two 4-hydroxyphenyl groups (bis-substituted) instead of one.
- ER Binding Affinity : Cyclofenil derivatives exhibit higher ER binding affinity than estradiol, making them potent PET radioligands for breast cancer imaging .
- Synthesis : Prepared via O-[¹¹C]methylation of precursors, yielding radiochemical purities >98% .
- Implications : The bis-hydroxyphenyl configuration enhances ER interaction but may reduce selectivity compared to the single hydroxyphenyl group in the target compound.
Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8)
- Key Differences: Substituents: Features a hydroxyl group on the cyclohexane ring instead of a 4-hydroxyphenyl group. Molecular Formula: C₉H₁₆O₃ (smaller molecular weight: 172.22 g/mol) .
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 1449781-57-0)
Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2)
- Key Differences: Functional Group: A ketone (4-oxo) replaces the 4-hydroxyphenyl group. Molecular Weight: 170.21 g/mol (smaller than the target compound) .
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS 17448-49-6)
- Applications: May serve as a bifunctional chelate for MRI contrast agents, diverging from ER-targeted uses .
Biological Activity
Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclohexyl ring substituted with a hydroxyphenyl group and an acetate ester. Its structural complexity allows for various interactions with biological molecules, which are critical for its biological activity.
The biological effects of this compound are primarily attributed to the following mechanisms:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with target proteins or enzymes, influencing their activity.
- Structural Stability : The cyclohexyl ring provides a stable conformation that enhances the compound's interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin biosynthesis .
Antioxidant Properties
This compound has demonstrated notable antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively. For instance, a study highlighted the antioxidant properties of related phenolic compounds, suggesting that the presence of the hydroxy group enhances radical scavenging ability .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin production. In vitro assays have shown promising results:
| Compound | IC50 (µM) | Description |
|---|---|---|
| This compound | TBD | Potential inhibitor of TYR |
| Compound 10 (similar structure) | 9.0 | Effective antioxidant and TYR inhibitor |
The best-performing derivatives exhibited no cytotoxicity up to concentrations of 25 µM, indicating a favorable safety profile for further development .
Case Studies and Research Findings
- In Vitro Evaluation : A study assessed the effects of various derivatives on TYR activity. The results indicated that modifications to the hydroxyphenyl group could enhance inhibitory potency against TYR, suggesting a structure-activity relationship that could guide future drug design efforts .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. Compounds similar to this compound displayed significant scavenging abilities, with EC50 values comparable to established antioxidants like ascorbic acid .
- Therapeutic Applications : Given its potential as an anti-inflammatory and analgesic agent, further studies are warranted to explore its efficacy in treating conditions where oxidative stress and inflammation play critical roles.
Q & A
Q. Advanced
- Reductive Amination : Substituent-dependent optimization of NaHB(OAc)₃ stoichiometry (1.5–2.0 eq.) and reaction time (12–24 hrs) minimizes diastereomer formation .
- Esterification : Microwave-assisted synthesis (100°C, 10 min) reduces side-product formation vs. traditional heating .
- Purification : Gradient elution (10→90% acetonitrile/water) in preparative HPLC enhances recovery of high-purity product (>99%) .
What in vitro assays are used to assess ER-binding affinity and selectivity?
Q. Advanced
- Competitive Binding Assays : ERα/ERβ isoforms are incubated with [³H]-estradiol and test compound. IC₅₀ values are derived from dose-response curves .
- Transcriptional Activation : Luciferase reporter assays in MCF-7 cells quantify ER-dependent gene expression .
- Selectivity Profiling : Screening against related nuclear receptors (e.g., androgen, progesterone) via fluorescence polarization .
What are the potential applications of this compound in developing ER-targeted therapies?
Basic
As a high-affinity ER ligand, it serves as:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
